molecular formula C7H14ClNO3 B6160968 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride CAS No. 2751620-93-4

2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No.: B6160968
CAS No.: 2751620-93-4
M. Wt: 195.6
InChI Key:
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Description

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of propanoic acid, featuring a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-(pyrrolidin-1-yl)propanoic acid.

    Reduction: The compound can be reduced to form 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid without the hydrochloride salt.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: 2-Oxo-3-(pyrrolidin-1-yl)propanoic acid.

    Reduction: 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring allow it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can be compared with similar compounds such as:

    3-(Pyrrolidin-1-yl)propanoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    2-Hydroxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical and biological properties.

    2-Hydroxy-3-(piperidin-1-yl)propanoic acid: Features a piperidine ring, which affects its interaction with molecular targets and its overall activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

2751620-93-4

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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